molecular formula C10H15NO B1347337 2-(2-Ethoxyethyl)-6-methylpyridine CAS No. 71172-28-6

2-(2-Ethoxyethyl)-6-methylpyridine

Cat. No.: B1347337
CAS No.: 71172-28-6
M. Wt: 165.23 g/mol
InChI Key: BBGNOYYNCWSWSQ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-6-methylpyridine is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction can be represented as follows:

6-Methylpyridine+2-Ethoxyethyl chlorideBase, SolventThis compound\text{6-Methylpyridine} + \text{2-Ethoxyethyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} 6-Methylpyridine+2-Ethoxyethyl chlorideBase, Solvent​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different substituted pyridines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

2-(2-Ethoxyethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-6-methylpyridine depends on its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The pyridine ring can interact with active sites of enzymes or receptors, modulating their activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethylpyridine: Lacks the methyl group, leading to different chemical and physical properties.

    6-Methylpyridine: Lacks the ethoxyethyl group, affecting its reactivity and applications.

    2-(2-Methoxyethyl)-6-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different solubility and reactivity.

Uniqueness

2-(2-Ethoxyethyl)-6-methylpyridine is unique due to the presence of both the ethoxyethyl and methyl groups, which confer specific chemical properties such as increased lipophilicity and reactivity towards nucleophiles. These properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-(2-ethoxyethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-8-7-10-6-4-5-9(2)11-10/h4-6H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNOYYNCWSWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991485
Record name 2-(2-Ethoxyethyl)-6-methylpyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-28-6
Record name NSC71867
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethoxyethyl)-6-methylpyridinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHOXYETHYL)-6-METHYLPYRIDINE
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